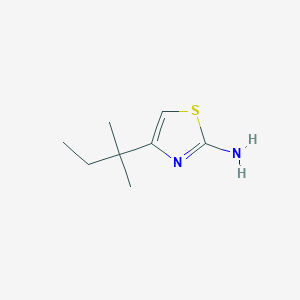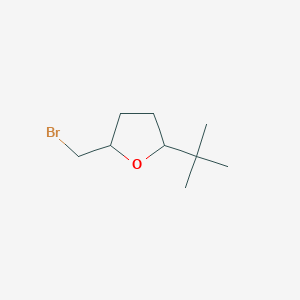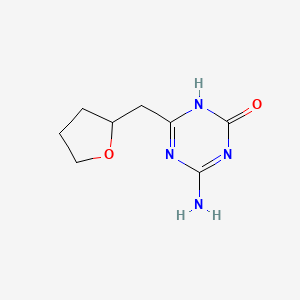![molecular formula C13H11N3O2 B15255683 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B15255683.png)
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetic acid, ethanol, and dichloromethane.
Major Products: The products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the benzyl group and hydroxyl groups, resulting in different chemical and biological properties.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct tautomeric forms and reactivity.
1-Benzyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the hydroxyl groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H11N3O2/c17-11-6-12(18)15-13-10(11)7-14-16(13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,17,18) |
InChI Key |
ALHRPZBSXRHRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B15255604.png)
![N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B15255617.png)




![2-[(3,4,5-Trifluorophenyl)methyl]oxirane](/img/structure/B15255642.png)






![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine](/img/structure/B15255688.png)
